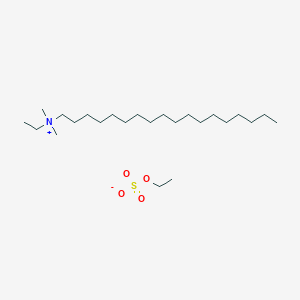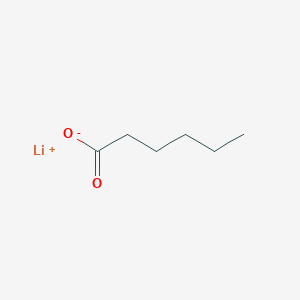![molecular formula C23H24N4O6 B093734 N-[(Benzyloxy)carbonyl]histidyltyrosine CAS No. 17257-63-5](/img/structure/B93734.png)
N-[(Benzyloxy)carbonyl]histidyltyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Benzyloxy)carbonyl]histidyltyrosine is a synthetic dipeptide composed of histidine and tyrosine residues, with a benzyloxycarbonyl protecting group attached to the amino group of histidine. This compound is often used in peptide synthesis and research due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]histidyltyrosine typically involves the following steps:
Protection of the Histidine Amino Group: The amino group of histidine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This reaction forms N-[(Benzyloxy)carbonyl]histidine.
Coupling with Tyrosine: The protected histidine is then coupled with tyrosine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This step forms this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Protection: Using industrial-grade benzyloxycarbonyl chloride and a suitable base.
Automated Coupling: Employing automated peptide synthesizers to couple protected histidine with tyrosine efficiently.
化学反应分析
Types of Reactions
N-[(Benzyloxy)carbonyl]histidyltyrosine undergoes various chemical reactions, including:
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions, yielding free histidyltyrosine.
Oxidation: The tyrosine residue can undergo oxidation to form dopaquinone derivatives.
Substitution: The histidine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Hydrogen gas with a palladium catalyst or trifluoroacetic acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Free Histidyltyrosine: Obtained after deprotection.
Dopaquinone Derivatives: Formed from oxidation of tyrosine.
Substituted Histidines: Resulting from nucleophilic substitution reactions.
科学研究应用
N-[(Benzyloxy)carbonyl]histidyltyrosine is utilized in various scientific research fields:
Chemistry: Used in peptide synthesis as a protected dipeptide building block.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications in drug development.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical purposes.
作用机制
The mechanism of action of N-[(Benzyloxy)carbonyl]histidyltyrosine involves:
Peptide Bond Formation: The compound can form peptide bonds with other amino acids, facilitating the synthesis of longer peptide chains.
Enzyme Interaction: The histidine and tyrosine residues can interact with enzymes, influencing their activity and function.
相似化合物的比较
Similar Compounds
N-[(Benzyloxy)carbonyl]histidylglycine: Similar structure but with glycine instead of tyrosine.
N-[(Benzyloxy)carbonyl]histidylphenylalanine: Contains phenylalanine instead of tyrosine.
N-[(Benzyloxy)carbonyl]histidylalanine: Alanine replaces tyrosine in this compound.
Uniqueness
N-[(Benzyloxy)carbonyl]histidyltyrosine is unique due to the presence of both histidine and tyrosine residues, which provide distinct chemical properties and reactivity. The benzyloxycarbonyl protecting group enhances its stability, making it a valuable intermediate in peptide synthesis.
属性
IUPAC Name |
3-(4-hydroxyphenyl)-2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6/c28-18-8-6-15(7-9-18)10-20(22(30)31)26-21(29)19(11-17-12-24-14-25-17)27-23(32)33-13-16-4-2-1-3-5-16/h1-9,12,14,19-20,28H,10-11,13H2,(H,24,25)(H,26,29)(H,27,32)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPSWBYUIKSQHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318639 |
Source


|
| Record name | N-[(Benzyloxy)carbonyl]histidyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17257-63-5 |
Source


|
| Record name | NSC333463 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Benzyloxy)carbonyl]histidyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Tris(hydroxymethyl)phosphonio]propionate](/img/structure/B93656.png)





![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)





